molecular formula C9H15N3O3 B1409453 tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate CAS No. 1803591-31-2

tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate

Cat. No.: B1409453
CAS No.: 1803591-31-2
M. Wt: 213.23 g/mol
InChI Key: LAPIHXYKVODQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrazole ring

Biochemical Analysis

Biochemical Properties

Tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate plays a significant role in biochemical reactions, particularly in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound interacts with various enzymes and proteins during its synthesis. For instance, it undergoes amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The interactions with these enzymes and proteins are crucial for the successful synthesis of the target product.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of ceftolozane, thereby modulating the overall reaction pathway . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound participates in the synthesis of ceftolozane, where it undergoes multiple biochemical transformations . The interactions with metabolic enzymes, such as those involved in amination and esterification, are essential for its role in these pathways. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows for interactions with various biological targets, making it a valuable tool in drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors involved in diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings and polymers.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate is unique due to the presence of the 5-oxo group on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Biological Activity

Tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₁₅N₃O₃
CAS Number: 1803591-31-2
SMILES: CC(C)(C)OC(=O)NCC1=CC(=O)NN1

The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a pyrazole ring. This structural configuration is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds with similar structures to this compound. These studies indicate that pyrazole-containing compounds can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Moderate inhibition
Breast CancerMDA-MB-231Significant inhibition
Liver CancerHepG2Significant inhibition
Colorectal CancerHT29Moderate inhibition

In particular, compounds derived from 1H-pyrazole structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro and in vivo .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. For example, related compounds have demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range around 250 µg/mL .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as p38 MAPK, which plays a critical role in inflammatory responses and cell proliferation .
  • Induction of Apoptosis : Studies indicate that pyrazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The antimicrobial effects may arise from disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Study on Anticancer Activity

A recent study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The findings indicated that specific structural modifications enhanced their potency significantly:

  • Compound A : IC₅₀ = 13 nM against p38 MAPK
  • Compound B : IC₅₀ = 42 nM in TNFα-induced IL-6 production inhibition .

These results suggest that further optimization of the pyrazole scaffold could lead to more effective anticancer agents.

Study on Antimicrobial Effects

Another research project focused on evaluating the antimicrobial properties of several pyrazole derivatives. The results showed that specific compounds exhibited bactericidal activity at concentrations lower than 250 µg/mL against pathogenic strains .

Properties

IUPAC Name

tert-butyl N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)10-5-6-4-7(13)12-11-6/h4H,5H2,1-3H3,(H,10,14)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPIHXYKVODQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.